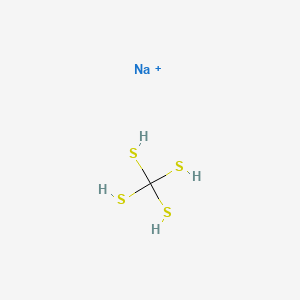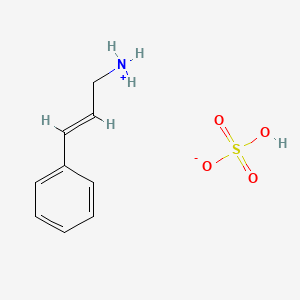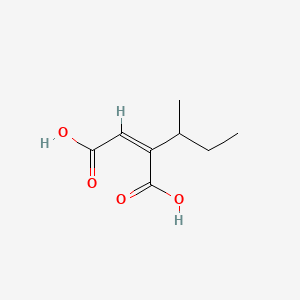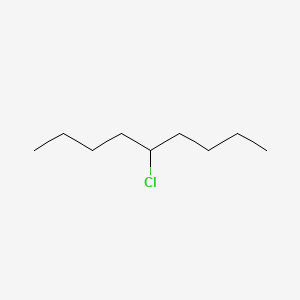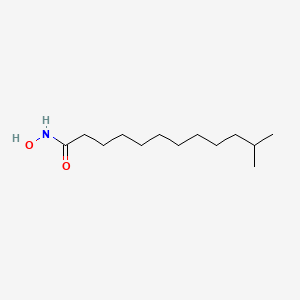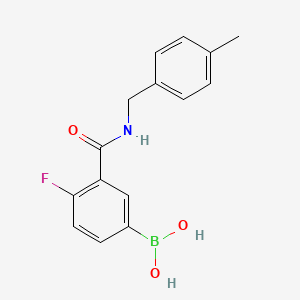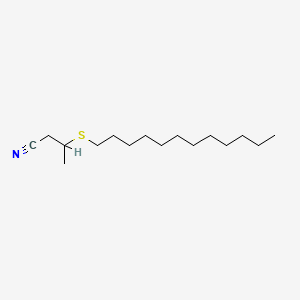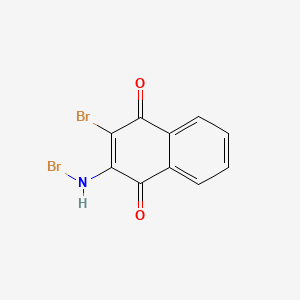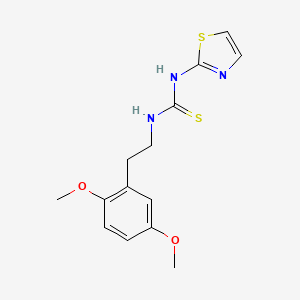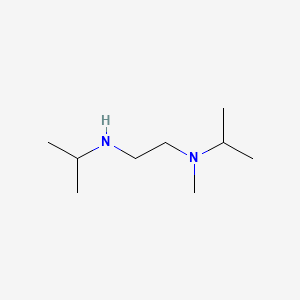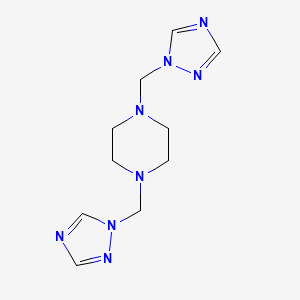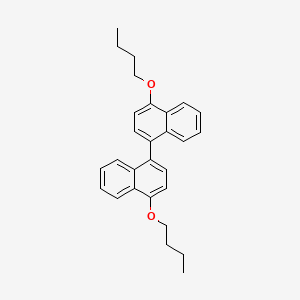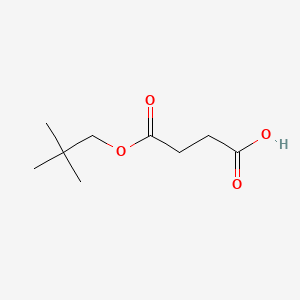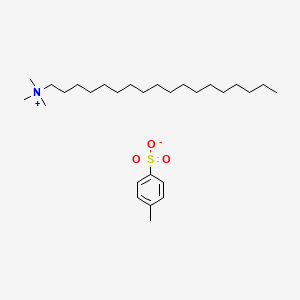
N,N,N-Trimethyloctadecan-1-aminium 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 74566, also known as Flotillin-1 Antibody (C-2), is a monoclonal antibody that targets the Flotillin-1 protein. This protein is involved in various cellular processes, including signal transduction, membrane trafficking, and molecular sorting. Flotillin-1 is a component of lipid rafts, which are sphingolipid- and cholesterol-rich membrane microdomains .
Métodos De Preparación
The preparation of NSC 74566 involves the use of hybridoma technology to produce monoclonal antibodies. This process includes the following steps:
Immunization: Mice are immunized with the Flotillin-1 antigen.
Cell Fusion: Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells.
Screening: Hybridoma cells are screened for the production of antibodies specific to Flotillin-1.
Cloning: Positive hybridoma cells are cloned to ensure monoclonality.
Production: The monoclonal antibody is produced in large quantities using cell culture techniques.
Análisis De Reacciones Químicas
NSC 74566, being a monoclonal antibody, does not undergo typical chemical reactions like small molecules. it can participate in immunological reactions, such as:
Binding Reactions: NSC 74566 binds specifically to the Flotillin-1 protein.
Immunoprecipitation: It can be used to precipitate Flotillin-1 from cell lysates.
Western Blotting: NSC 74566 is used to detect Flotillin-1 in Western blot assays.
Aplicaciones Científicas De Investigación
NSC 74566 has a wide range of applications in scientific research, including:
Cell Biology: It is used to study the localization and function of Flotillin-1 in various cell types.
Cancer Research: NSC 74566 helps in understanding the role of Flotillin-1 in cancer cell signaling and tumorigenesis.
Neuroscience: It is used to investigate the involvement of Flotillin-1 in neurodegenerative diseases like Alzheimer’s disease.
Immunology: NSC 74566 is employed in immunoprecipitation and immunofluorescence assays to study protein-protein interactions.
Mecanismo De Acción
NSC 74566 exerts its effects by specifically binding to the Flotillin-1 protein. This binding can be detected using various immunological techniques, such as Western blotting, immunoprecipitation, and immunofluorescence. The antibody recognizes an epitope within the amino acids 324-427 of the Flotillin-1 protein, allowing for precise detection and analysis .
Comparación Con Compuestos Similares
NSC 74566 is unique in its specificity for the Flotillin-1 protein. Similar compounds include other monoclonal antibodies targeting different proteins involved in lipid rafts and signal transduction, such as:
Flotillin-2 Antibody: Targets the Flotillin-2 protein, which has a complementary distribution to Flotillin-1.
Caveolin Antibodies: Target caveolin proteins, which are also components of lipid rafts and involved in similar cellular processes.
NSC 74566 stands out due to its high specificity and wide range of applications in various fields of scientific research.
Propiedades
Número CAS |
13595-34-1 |
|---|---|
Fórmula molecular |
C28H53NO3S |
Peso molecular |
483.8 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonate;trimethyl(octadecyl)azanium |
InChI |
InChI=1S/C21H46N.C7H8O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-21H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clave InChI |
PMAGERQWGYIIPV-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
